3-(BENZENESULFONYL)-N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]PROPANAMIDE HYDROCHLORIDE
Description
3-(Benzenesulfonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]propanamide hydrochloride is a structurally complex small molecule featuring a benzothiazole core, benzenesulfonyl group, and dimethylaminoethyl substituent. The compound’s hydrochloride salt form enhances solubility, a common pharmaceutical strategy for improving bioavailability . The benzothiazole moiety is frequently associated with biological activity, such as serotonin receptor modulation (e.g., 5-HT1A/1B agonists in ), while the benzenesulfonyl group may influence metabolic stability or receptor binding affinity .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S2.ClH/c1-23(2)11-12-24(20-22-17-9-8-15(21)14-18(17)28-20)19(25)10-13-29(26,27)16-6-4-3-5-7-16;/h3-9,14H,10-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEGBAGVUXVRNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]PROPANAMIDE HYDROCHLORIDE typically involves multiple steps:
Formation of Benzenesulfonyl Chloride: This can be achieved by reacting benzenesulfonic acid with phosphorus pentachloride or phosphorus oxychloride.
Synthesis of Benzothiazole Derivative: The benzothiazole ring can be synthesized through cyclization reactions involving ortho-aminothiophenol and carbon disulfide.
Coupling Reactions: The benzenesulfonyl chloride is then reacted with the benzothiazole derivative under basic conditions to form the sulfonamide linkage.
Introduction of Dimethylaminoethyl Group: This step involves the alkylation of the intermediate product with 2-(dimethylamino)ethyl chloride.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzenesulfonyl group can undergo oxidation reactions, potentially forming sulfonic acids.
Reduction: The nitro group in the benzothiazole ring can be reduced to an amine.
Substitution: The chlorine atom in the benzothiazole ring can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of benzenesulfonic acid derivatives.
Reduction: Formation of benzothiazole amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
3-(BENZENESULFONYL)-N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]PROPANAMIDE HYDROCHLORIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: Employed as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group may act as a binding moiety, while the benzothiazole ring can interact with hydrophobic pockets in the target protein. The dimethylaminoethyl side chain may enhance solubility and facilitate cellular uptake.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
The compound’s structural analogs (Table 1) and their known properties allow for informed hypotheses about its behavior:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Comparisons
Substituent Effects on Benzothiazole Core The 6-chloro substituent in the target compound likely increases electron-withdrawing effects compared to 5,7-dimethyl in Analog 1 (). This could enhance binding to serotonin receptors (e.g., 5-HT1A/1B), as chloro groups are common in receptor antagonists/agonists () . Dimethylaminoethyl vs.
The hydrochloride salt in both the target and Analog 1 contrasts with Analog 2’s neutral form, implying superior aqueous solubility for pharmaceutical formulations .
Hypothesized Pharmacological Activity Structural parallels to 5-HT1A/1B agonists (e.g., hydroxy-2-(di-N-propylamino)tetralin in ) suggest the target compound may modulate serotonin pathways, though experimental validation is required .
Research Implications and Limitations
- Synthetic Feasibility : The benzenesulfonyl and benzothiazole groups are synthetically accessible via methods similar to those in (e.g., coupling reactions with benzoyl chlorides) .
- Biological Testing Needs : In vitro assays (e.g., serotonin receptor binding, metabolic stability) are critical to validate hypothesized activities.
- Safety Considerations : The 6-chloro substituent may introduce hepatotoxicity risks, as seen in other halogenated benzothiazoles .
Biological Activity
The compound 3-(benzenesulfonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]propanamide hydrochloride is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : 3-(benzenesulfonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]propanamide; hydrochloride
- CAS Number : Not explicitly provided but can be derived from its IUPAC name.
| Property | Value |
|---|---|
| Molecular Formula | C22H26ClN3O3S2 |
| Molecular Weight | 461.04 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have shown that benzothiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its effects on various cancer cell lines, including:
- Human Epidermoid Carcinoma (A431)
- Non-Small Cell Lung Cancer (A549, H1299)
The biological evaluation indicates that the compound inhibits the proliferation of cancer cells through several mechanisms:
- Apoptosis Induction : Flow cytometry studies revealed that the compound promotes apoptosis in A431 and A549 cells.
- Cell Cycle Arrest : The compound induces cell cycle arrest at specific phases, contributing to reduced cell proliferation.
- Inflammatory Cytokine Modulation : It significantly decreases the levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines.
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties. In vitro assays using RAW264.7 mouse monocyte macrophages showed a marked reduction in inflammatory markers upon treatment with the compound.
Summary of Biological Findings
| Activity Type | Cell Line | Effect |
|---|---|---|
| Anticancer | A431 | Inhibition of proliferation |
| A549 | Induction of apoptosis | |
| H1299 | Cell cycle arrest | |
| Anti-inflammatory | RAW264.7 | Decreased IL-6 and TNF-α levels |
Recent Studies
- Synthesis and Evaluation : A study published in March 2024 synthesized various benzothiazole derivatives, including the target compound. The results indicated significant inhibition of cancer cell proliferation and modulation of inflammatory responses, positioning these compounds as promising candidates for dual-action therapies .
- Mechanistic Insights : Another research effort highlighted the inhibition of key signaling pathways (AKT and ERK) by the compound, which are critical for cancer cell survival and proliferation .
Comparative Analysis with Other Compounds
Benzothiazole derivatives have been extensively studied for their biological activities. Comparative studies show that modifications to the benzothiazole nucleus can enhance anticancer effects:
| Compound | Activity Type | Reference |
|---|---|---|
| Compound B7 | Anticancer | Kamal et al., 2010 |
| Compound 4i | Anticancer | Noolvi et al., 2012 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
